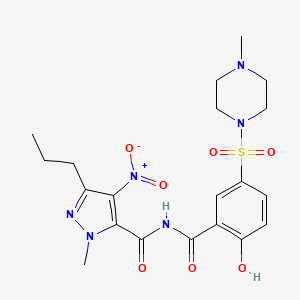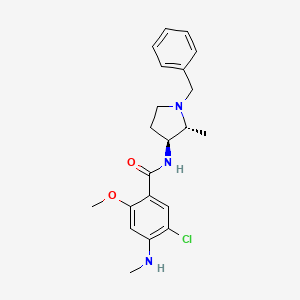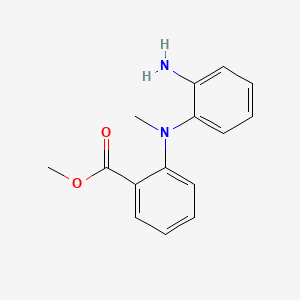
Benz(a)acridine, 8,12-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benz(a)acridine, 8,12-dimethyl- is a polycyclic aromatic compound that belongs to the acridine family. Acridines are known for their rigid planar structures and significant applications in various fields, including organic electronics, photophysics, and biological sciences. Benz(a)acridine, 8,12-dimethyl- is particularly noted for its deep-blue emitting properties, making it a valuable chromophore in the design of organic light-emitting diodes (OLEDs) with narrow-band emission .
準備方法
The synthesis of Benz(a)acridine, 8,12-dimethyl- typically involves the fusion of 9,9-dimethyl-9,10-dihydroacridine with an additional phenyl moiety. This process results in the formation of a rigid 12,12-dimethyl-7,12-dihydrobenzo[a]acridine structure . The reaction conditions often include the use of specific catalysts and solvents to facilitate the fusion process. Industrial production methods may involve scaling up this synthetic route while ensuring the purity and yield of the final product.
化学反応の分析
Benz(a)acridine, 8,12-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro derivatives .
科学的研究の応用
Benz(a)acridine, 8,12-dimethyl- has a wide range of scientific research applications. In chemistry, it is used as a chromophore for designing deep-blue narrow-band emission emitters in OLEDs . In biology and medicine, acridine derivatives, including Benz(a)acridine, 8,12-dimethyl-, are studied for their potential therapeutic effects, such as anticancer properties. These compounds can intercalate into DNA, affecting biological processes and enzyme activities . In industry, Benz(a)acridine, 8,12-dimethyl- is utilized in the development of luminescent materials and optoelectronic devices .
作用機序
The mechanism of action of Benz(a)acridine, 8,12-dimethyl- involves its ability to intercalate into double-stranded DNA. This intercalation disrupts the helical structure of DNA, affecting processes such as replication and transcription. The compound’s planar structure and π-conjugated system facilitate its insertion between base pairs, leading to charge transfer and π-stacking interactions . These interactions can result in the inhibition of DNA-related enzymes and the induction of cytotoxic effects, making it a potential candidate for anticancer therapies .
類似化合物との比較
Benz(a)acridine, 8,12-dimethyl- can be compared with other acridine derivatives, such as 9,9-dimethyl-9,10-dihydroacridine and 13,13-dimethyl-8-phenyl-8,13-dihydro-5H-indolo[3,2-a]acridine . While these compounds share similar structural features, Benz(a)acridine, 8,12-dimethyl- is unique due to its specific substitution pattern and deep-blue emitting properties. Other similar compounds include acriflavine and proflavine, which are known for their antibacterial and anticancer activities . The uniqueness of Benz(a)acridine, 8,12-dimethyl- lies in its combination of photophysical properties and potential therapeutic applications.
特性
CAS番号 |
3518-05-6 |
|---|---|
分子式 |
C19H15N |
分子量 |
257.3 g/mol |
IUPAC名 |
8,12-dimethylbenzo[a]acridine |
InChI |
InChI=1S/C19H15N/c1-12-6-5-9-15-13(2)18-16-8-4-3-7-14(16)10-11-17(18)20-19(12)15/h3-11H,1-2H3 |
InChIキー |
ARUPRRXZUJYLKR-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)C(=C3C(=N2)C=CC4=CC=CC=C43)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


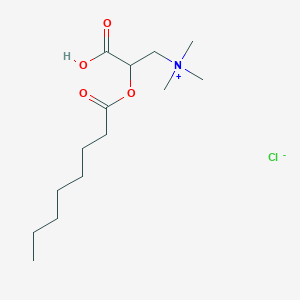
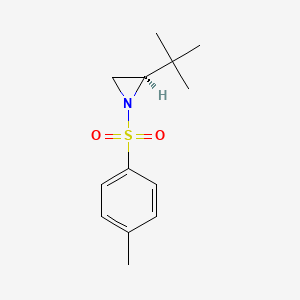

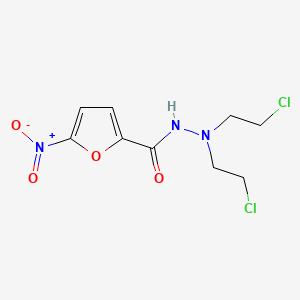
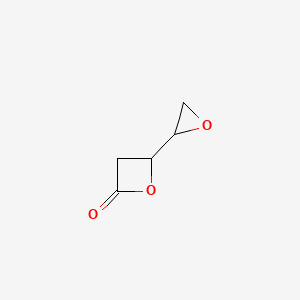
![N-[2,6-Dihydroxy-3-(2-methyl-2-propanyl)phenyl]acetamide](/img/structure/B13827151.png)
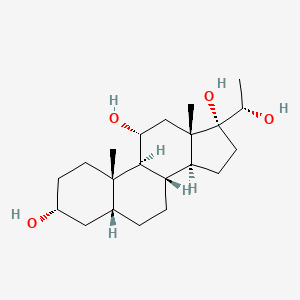
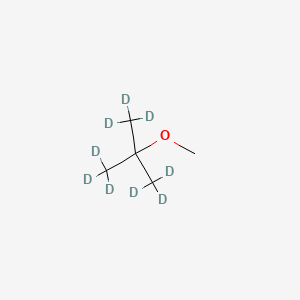

![[(2R)-3-[hydroxy-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethoxy]phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13827174.png)
